molecular formula C25H22BrNO4 B2362105 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid CAS No. 403661-79-0

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid

Katalognummer: B2362105
CAS-Nummer: 403661-79-0
Molekulargewicht: 480.358
InChI-Schlüssel: PRNNBQPZBUMLMF-WCSIJFPASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. Its structure features a butanoic acid backbone with an Fmoc-protected amine at the third carbon and a 2-bromophenyl substituent at the fourth carbon. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects, which may influence reactivity, solubility, and intermolecular interactions in synthetic or biological systems .

Eigenschaften

IUPAC Name

(3S)-4-(2-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVUAXHMNMNOKU-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403661-79-0
Record name (βS)-2-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403661-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biologische Aktivität

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid, also known as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a fluorenylmethoxycarbonyl group, an amino group, and a bromophenyl moiety. Its molecular formula is C26H25BrN2O4C_{26}H_{25}BrN_{2}O_{4} with a molecular weight of approximately 485.39 g/mol. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The Fmoc group provides stability during chemical reactions, while the bromophenyl moiety enhances lipophilicity, facilitating membrane permeability.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation: It can interact with various receptors, modulating their activity and influencing signal transduction pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that fluorenone derivatives exhibit significant antimicrobial properties. For instance:

  • A series of O-aryl-carbamoyl-oxymino-fluorene derivatives demonstrated potent activity against both bacterial and fungal strains. The nature of substituents on the aryl moiety significantly influenced the spectrum and intensity of the inhibitory effect .

Anticancer Activity

Fluorenone derivatives are also being explored for their anticancer properties. Research has indicated that certain derivatives can act as topoisomerase inhibitors, which are crucial in cancer therapy:

  • Compounds derived from 9-fluorenone have shown promising antiproliferative activity against various cancer cell lines .

Case Studies

  • Antimicrobial Efficacy Study:
    A study conducted on new O-aryl-carbamoyl derivatives revealed their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance antimicrobial potency .
  • Antiproliferative Activity Assessment:
    Another research effort focused on 2,7-diamidofluorenones demonstrated that certain modifications led to improved antiproliferative effects against cancer cells, suggesting potential applications in oncology .

Data Table: Summary of Biological Activities

Activity Type Compound Target Organism/Cell Line IC50/Activity Level
AntimicrobialFluorenone DerivativesStaphylococcus aureusLow μg/mL
Anticancer2,7-DiamidofluorenonesVarious Cancer Cell LinesModerate μg/mL
Enzyme InhibitionFmoc DerivativesSpecific Metabolic EnzymesModerate Inhibition

Vergleich Mit ähnlichen Verbindungen

The compound belongs to a broader class of Fmoc-protected aryl-substituted butanoic acids. Structural analogs differ in substituent type (halogen, alkyl, trifluoromethyl), substitution position (ortho, meta, para), and stereochemistry. Below is a detailed comparison:

Substituent Type and Electronic Effects
Compound Name Substituent Electronic Effect Molecular Weight (g/mol) Key Properties
(S)-3-((Fmoc)amino)-4-(2-bromophenyl)butanoic acid (Target) 2-Bromophenyl Electron-withdrawing, polarizable ~415.3 (estimated) Moderate steric hindrance; potential for halogen bonding
(S)-3-((Fmoc)amino)-4-(2-chlorophenyl)butanoic acid 2-Chlorophenyl Electron-withdrawing (weaker than Br) ~370.8 Lower molecular weight; reduced polarizability compared to Br
(S)-3-((Fmoc)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid 4-Trifluoromethyl Strongly electron-withdrawing 469.45 Enhanced lipophilicity; improved metabolic stability in drug design
(R)-3-((Fmoc)amino)-4-(4-(tert-butyl)phenyl)butanoic acid 4-tert-Butyl Electron-donating, bulky ~441.5 High steric hindrance; increased hydrophobicity

Key Observations :

  • Trifluoromethyl Groups (): Introduce extreme electron-withdrawing effects, improving resistance to oxidative metabolism in pharmaceuticals.
  • tert-Butyl Groups (): Increase hydrophobicity and steric bulk, which may hinder crystallization or enzymatic degradation .
Substitution Position (Ortho vs. Para)
Compound Name Substituent Position Steric Impact Example Application
Target Compound Ortho (2-Br) High steric hindrance Peptide synthesis with constrained conformations
(S)-3-((Fmoc)amino)-4-(4-iodophenyl)butanoic acid Para (4-I) Reduced steric hindrance Radiolabeling (iodine’s utility in imaging)
(S)-3-((Fmoc)amino)-4-(4-methylphenyl)butanoic acid Para (4-CH₃) Minimal steric hindrance Studies on hydrophobic interactions

Key Observations :

  • Para Substituents : Allow for more predictable electronic effects due to symmetry, as seen in the 4-trifluoromethyl derivative ().

Vorbereitungsmethoden

Stepwise Solution-Phase Synthesis

This method involves sequential protection, coupling, and deprotection steps:

Step 1: Fmoc Protection of the Amine
The primary amine is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane or acetonitrile under inert atmosphere. Triethylamine is typically added to scavenge HCl byproducts.

Step 2: Introduction of the 2-Bromophenyl Group
A Friedel-Crafts alkylation or Suzuki-Miyaura coupling introduces the 2-bromophenyl moiety. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are employed for cross-coupling, with yields optimized at 60–80°C.

Step 3: Carboxylic Acid Formation
The butanoic acid backbone is generated via oxidation of a primary alcohol or hydrolysis of a nitrile group. Potassium permanganate in acidic conditions achieves >90% conversion.

Table 1: Key Reaction Parameters for Solution-Phase Synthesis

Step Reagents Solvent Temperature Yield (%)
Fmoc Protection Fmoc-Cl, Triethylamine Dichloromethane 0–25°C 85–92
Bromophenyl Coupling Pd(PPh₃)₄, 2-Bromophenylboronic Acid Toluene/EtOH 80°C 78
Oxidation KMnO₄, H₂SO₄ Water/Acetone 50°C 91

Solid-Phase Peptide Synthesis (SPPS)

SPPS streamlines the synthesis by anchoring the growing peptide chain to a resin. The process involves:

Resin Loading
The C-terminal carboxylic acid is attached to Wang or Rink amide resin using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC).

Fmoc Deprotection
Piperidine (20–50% in dimethylformamide) removes the Fmoc group within 3–30 minutes, depending on steric hindrance. DBU accelerates deprotection in challenging sequences.

Coupling of 2-Bromophenyl Substituent
Pre-activated Fmoc-amino acid derivatives are coupled using hexafluorophosphate-based reagents (e.g., HATU) and DIEA. Coupling efficiency exceeds 95% under microwave-assisted conditions.

Table 2: SPPS Optimization Parameters

Parameter Optimal Condition Efficiency Improvement
Deprotection Time 3 min (DBU) vs. 30 min (Piperidine) 25% faster
Coupling Agent HATU/DIEA 98% yield
Temperature 50°C (Microwave) 2× reaction rate

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability:

Continuous Flow Synthesis
Tubular reactors enable rapid mixing and heat transfer, reducing reaction times by 70% compared to batch processes. Fmoc protection achieves >99% conversion in 5 minutes.

Purification Techniques
High-performance liquid chromatography (HPLC) with C18 columns ensures >98% purity. Gradient elution (20–80% acetonitrile in water) resolves stereochemical impurities.

Analytical Validation

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18, 254 nm).
  • Mass Spectrometry : [M+H]⁺ = 481.3 m/z (calculated 480.3).

Stereochemical Integrity
Chiral HPLC (ChiraPak AD-H column) confirms >99% enantiomeric excess. Optical rotation: [α]²⁵D = +34.5° (c = 1, MeOH).

Challenges and Mitigation Strategies

Byproduct Formation

  • Diastereomers : Controlled via low-temperature coupling (-20°C).
  • Resin Swelling : Switches to polyethylene glycol-based resins improve solvent compatibility.

Q & A

Q. What are the critical steps in synthesizing (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid?

The synthesis typically involves multi-step organic reactions:

  • Fmoc protection : Introduce the fluorenylmethoxycarbonyl (Fmoc) group to the amino group under anhydrous conditions using reagents like Fmoc-Cl and a base (e.g., DMAP) in DCM .
  • Coupling reactions : Activate the carboxyl group using carbodiimides (e.g., DCC or EDC) for coupling with the bromophenyl moiety .
  • Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Characterization : Confirm structure via 1^1H/13^{13}C NMR, HPLC, and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols (GHS H335) .
  • Storage : Store at 2–8°C in a sealed, desiccated container to prevent hydrolysis of the Fmoc group .
  • Spill Management : Collect solid residues with a damp cloth, avoiding dry sweeping to minimize dust dispersion .

Q. How can researchers validate the compound’s structural integrity and purity?

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98% recommended) .
  • Spectroscopy : Confirm stereochemistry via circular dichroism (CD) and functional groups via FT-IR (e.g., C=O stretch at ~1700 cm1^{-1}) .
  • Mass Analysis : HRMS (ESI+) to verify molecular weight (expected: ~488.3 g/mol for C25_{25}H21_{21}BrNO4_4) .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for the bromophenyl substitution?

  • Catalyst Selection : Use HOBt or HOAt as coupling additives to minimize racemization and improve efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of the bromophenyl intermediate .
  • Reaction Monitoring : Track progress via TLC (silica, UV detection) or in situ FT-IR to detect carboxylate activation (disappearance of -COOH peak) .

Q. What strategies mitigate racemization during Fmoc deprotection?

  • Deprotection Conditions : Use 20% piperidine in DMF for ≤30 min at 0–4°C to minimize base-induced racemization .
  • Chiral Auxiliaries : Incorporate tert-butyl or benzyl esters to stabilize the intermediate stereochemistry .
  • Analytical Controls : Regularly assess enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

Q. How should researchers address conflicting bioactivity data in enzyme inhibition assays?

  • Assay Replication : Perform triplicate experiments under controlled pH (7.4) and temperature (37°C) to identify outliers .
  • Compound Stability : Pre-incubate the compound in assay buffer and analyze degradation via LC-MS to rule out false negatives .
  • Positive Controls : Compare with known inhibitors (e.g., Fmoc-protected amino acid analogs) to validate assay sensitivity .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight488.3 g/mol
Solubility (DMSO)~50 mg/mL (25°C)
Stability (aqueous)Hydrolyzes at pH >8.0 (t1/2_{1/2} ~4h)
Storage Conditions2–8°C, desiccated, inert atmosphere

Q. Table 2. Common Analytical Methods

TechniqueApplicationConditions
Reverse-phase HPLCPurity assessmentC18 column, 0.1% TFA, 1.0 mL/min
Chiral HPLCEnantiomeric excess (ee) determinationChiralpak IA, hexane/IPA (80:20)
1^1H NMR (500 MHz)Structural confirmationDMSO-d6_6, δ 7.2–8.5 (aromatic)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.